4-(2-Bromovinyl)-benzonitrile
Description
4-(2-Bromovinyl)-benzonitrile is a brominated aromatic nitrile characterized by a benzonitrile core substituted with a bromovinyl group at the para position. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the synthesis of heterocyclic systems. For example, it has been employed in nickel-catalyzed reductive cross-coupling reactions to produce chiral allylic silanes, albeit with moderate yields (34%) compared to related bromovinyl aldehydes . Its reactivity stems from the electron-withdrawing nitrile group and the bromovinyl moiety, which facilitates coupling reactions and cyclization processes .
Properties
CAS No. |
60606-71-5 |
|---|---|
Molecular Formula |
C9H6BrN |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
4-(2-bromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H6BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6H |
InChI Key |
VYWMRUNSZWVTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzonitrile derivatives are highly dependent on substituents. Below is a comparison of 4-(2-Bromovinyl)-benzonitrile with structurally related compounds:
Key Observations:
- Electronic Effects : The bromovinyl group in 4-(2-Bromovinyl)-benzonitrile enhances electrophilicity, making it suitable for cross-coupling, whereas electron-donating groups (e.g., morpholine in ) increase solubility but reduce reactivity.
- Biological Activity : Cytotoxicity is significantly influenced by substituents. Chlorophenyl-ethenyl derivatives () exhibit potent anticancer activity, while unmodified bromovinyl analogs are primarily synthetic intermediates.
Physicochemical Properties
- Solubility: Derivatives like 4-Bromo-2-(morpholin-4-yl)benzonitrile exhibit improved solubility in chloroform and methanol due to the morpholine group , whereas 4-(2-Bromovinyl)-benzonitrile is typically used in polar aprotic solvents.
- Thermal Stability : Imidazolone derivatives synthesized from 4-(2-Bromovinyl)-benzonitrile display high melting points (~169°C), indicative of rigid, conjugated structures .
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